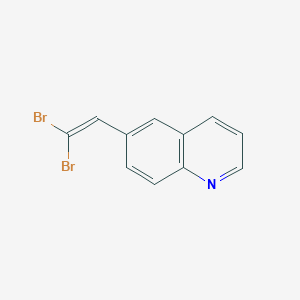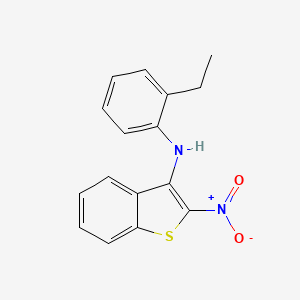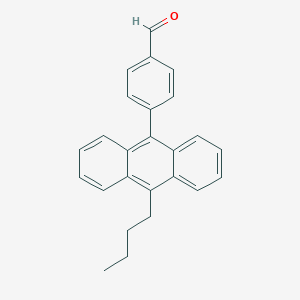
4-(10-Butylanthracen-9-YL)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(10-Butylanthracen-9-YL)benzaldehyde is an organic compound with the molecular formula C25H22O. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and contains a butyl group attached to the 10th position of the anthracene ring and a benzaldehyde group attached to the 9th position.
Preparation Methods
The synthesis of 4-(10-Butylanthracen-9-YL)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with anthracene and butyl bromide as the starting materials.
Butylation: Anthracene undergoes a Friedel-Crafts alkylation reaction with butyl bromide in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the butyl group at the 10th position.
Chemical Reactions Analysis
4-(10-Butylanthracen-9-YL)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
4-(10-Butylanthracen-9-YL)benzaldehyde has several scientific research applications, including:
Organic Electronics: It is used as a building block for the synthesis of organic light-emitting diodes (OLEDs) due to its luminescent properties.
Materials Science: The compound is utilized in the development of organic semiconductors and photovoltaic materials.
Chemical Sensors: Its unique structural properties make it suitable for use in chemical sensors and molecular recognition.
Mechanism of Action
The mechanism of action of 4-(10-Butylanthracen-9-YL)benzaldehyde in its applications is primarily based on its electronic and photophysical properties. The compound can undergo photoexcitation, leading to the generation of excited states that can participate in energy transfer processes. In OLEDs, for example, the compound can emit light upon relaxation from an excited state to the ground state, contributing to the device’s luminescence .
Comparison with Similar Compounds
4-(10-Butylanthracen-9-YL)benzaldehyde can be compared with other anthracene derivatives, such as:
4-(10-(3-(9H-carbazol-9-yl)phenyl)-2,6-di-tert-butylanthracen-9-yl)benzonitrile: This compound also contains an anthracene core but has different substituents, leading to variations in its electronic and photophysical properties.
4-(2,6-di-tert-butyl-10-(3,5-di(9H-carbazol-9-yl)phenyl)anthracen-9-yl)benzonitrile: Another anthracene derivative with distinct substituents, used in similar applications but with different performance characteristics.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and the resulting properties that make it suitable for particular applications.
Properties
CAS No. |
650141-50-7 |
|---|---|
Molecular Formula |
C25H22O |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
4-(10-butylanthracen-9-yl)benzaldehyde |
InChI |
InChI=1S/C25H22O/c1-2-3-8-20-21-9-4-6-11-23(21)25(24-12-7-5-10-22(20)24)19-15-13-18(17-26)14-16-19/h4-7,9-17H,2-3,8H2,1H3 |
InChI Key |
OHNBZXHNRSZIPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=CC=C(C=C4)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-Bis[(2-bromophenyl)(hydroxy)methyl]benzene-1,3,5-triol](/img/structure/B12598566.png)
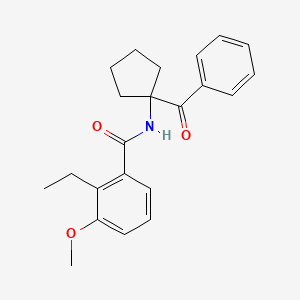
![4-[(2,4-Diaminofuro[2,3-d]pyrimidin-5-yl)methyl]benzoic acid](/img/structure/B12598570.png)
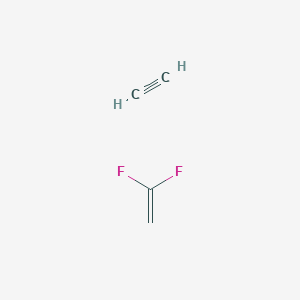
![3-Hydroxy-4-(2-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}hydrazinylidene)cyclohexa-2,5-dien-1-one](/img/structure/B12598578.png)
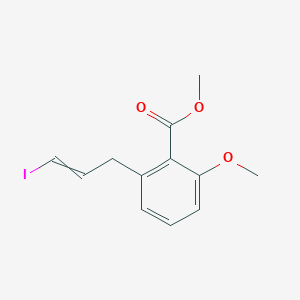
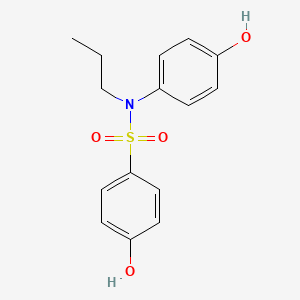
![5a-Methyl-5,5a,6,7,8,9,9a,10-octahydrobenzo[g]quinoline](/img/structure/B12598594.png)
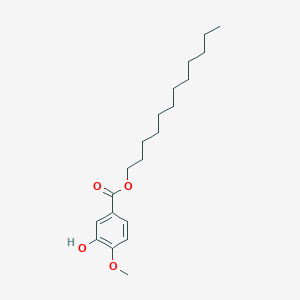
![1-[[1,1'-Bi(cyclohexane)]-2-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B12598604.png)
